molecular formula C6H11NOS B12911851 5-Thiazoleethanol, 2,5-dihydro-4-methyl- CAS No. 84041-80-5

5-Thiazoleethanol, 2,5-dihydro-4-methyl-

Cat. No.: B12911851
CAS No.: 84041-80-5
M. Wt: 145.23 g/mol
InChI Key: CJZPPTPIWLYBJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- typically involves the reaction of 3-acetylpropyl alcohol with thiourea under acidic conditions. The reaction is carried out at temperatures ranging from 78 to 100°C for 3 to 8 hours . The pH is then adjusted to 8.5-10.5 using an alkali solution, followed by extraction with ethyl ether. The mixture is then dissolved in a high-concentration acid solution and cooled to -10 to -20°C. Sodium hypophosphite is added dropwise, and the mixture is stirred and cooled further .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Thiazoleethanol, 2,5-dihydro-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Thiazoleethanol, 2,5-dihydro-4-methyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- involves its interaction with specific molecular targets. It acts on enzymes and receptors, modulating their activity. The thiazole ring plays a crucial role in binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-thiazoleethanol
  • 5-(2-Hydroxyethyl)-4-methylthiazole
  • 2-(4-Methylthiazol-5-yl)ethanol

Uniqueness

5-Thiazoleethanol, 2,5-dihydro-4-methyl- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry .

Properties

CAS No.

84041-80-5

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

IUPAC Name

2-(4-methyl-2,5-dihydro-1,3-thiazol-5-yl)ethanol

InChI

InChI=1S/C6H11NOS/c1-5-6(2-3-8)9-4-7-5/h6,8H,2-4H2,1H3

InChI Key

CJZPPTPIWLYBJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NCSC1CCO

Origin of Product

United States

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